molecular formula C6H9N3O B8316545 5-Amino-2-(aminomethyl)-4-pyridinol

5-Amino-2-(aminomethyl)-4-pyridinol

Cat. No.: B8316545
M. Wt: 139.16 g/mol
InChI Key: FXVNUWDYPRICOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(aminomethyl)-4-pyridinol is a pyridine derivative featuring amino (-NH₂), aminomethyl (-CH₂NH₂), and hydroxyl (-OH) substituents at positions 5, 2, and 4, respectively. Its molecular formula is C₆H₉N₃O, with a calculated molecular weight of 155.16 g/mol. The compound’s polar substituents likely enhance aqueous solubility, making it a candidate for pharmaceutical or industrial applications, such as coordination chemistry or intermediate synthesis .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

5-amino-2-(aminomethyl)-1H-pyridin-4-one

InChI

InChI=1S/C6H9N3O/c7-2-4-1-6(10)5(8)3-9-4/h1,3H,2,7-8H2,(H,9,10)

InChI Key

FXVNUWDYPRICOE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(aminomethyl)-4-pyridinol can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-nitropyridine with formaldehyde and ammonia, followed by reduction of the nitro group to an amino group. This method typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 5-Amino-2-(aminomethyl)-4-pyridinol may involve large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(aminomethyl)-4-pyridinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

5-Amino-2-(aminomethyl)-4-pyridinol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(aminomethyl)-4-pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound can influence various biochemical pathways, depending on its specific application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1 highlights key structural differences between 5-Amino-2-(aminomethyl)-4-pyridinol and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Functional Groups
5-Amino-2-(aminomethyl)-4-pyridinol C₆H₉N₃O 5-NH₂, 2-CH₂NH₂, 4-OH 155.16 Amino, aminomethyl, hydroxyl
5-Amino-2-methylpyridine C₆H₈N₂ 5-NH₂, 2-CH₃ 108.14 Amino, methyl
4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol C₈H₁₂N₂O₂ 4-CH₂NH₂, 5-OH, 6-CH₃, 3-CH₂OH 168.19 Aminomethyl, hydroxyl, hydroxymethyl
BC 01_C1 C₁₅H₂₅NO₃ Cyclohexenone, hydroxyl, ketone 267.37 Ketone, hydroxyl, branched alkyl
(4-Amino-2-methyl-5-pyrimidinyl)methanol C₆H₉N₃O 4-NH₂, 2-CH₃, 5-CH₂OH 139.16 Amino, methyl, hydroxymethyl

Key Observations:

  • Substituent Diversity: The target compound’s aminomethyl and hydroxyl groups distinguish it from simpler analogs like 5-Amino-2-methylpyridine, which lacks polar substituents.
  • Ring System : Compared to pyrimidine derivatives (e.g., ), the pyridine core of the target compound may exhibit distinct electronic properties, influencing reactivity and binding affinity.
Physical Properties
  • Higher molecular weight correlates with elevated melting points (e.g., 6-Amino-3-bromo-2-methylpyridine, MW 187.05 g/mol, mp 80–82°C ).
  • Polar substituents (e.g., -OH, -CH₂NH₂) may lower melting points due to reduced crystallinity.

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